molecular formula C14H22BNO2 B1429169 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine CAS No. 138500-90-0

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

Cat. No. B1429169
M. Wt: 247.14 g/mol
InChI Key: BTJCRQZQPAWOFC-UHFFFAOYSA-N
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Description

“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine” is a chemical compound with the molecular formula C12H18BNO2 . It is also known as 2-Aminophenylboronic acid pinacol ester and has a molecular weight of 219.09 g/mol . The compound is used in various chemical reactions due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a dioxaborolane ring . This ring is tetramethylated, meaning it has four methyl groups attached to it . Attached to the boron atom is a phenyl group, which is a ring of six carbon atoms, with one of the carbon atoms also attached to an ethanamine group .

Scientific Research Applications

  • Summary of the Application : “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine” is an important raw material in the synthesis of diaryl derivatives that act as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, and its function is to regulate the activation of the 5-lipoxygenase enzyme .
  • Methods of Application or Experimental Procedures : The compound was synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra . The crystal structure and DFT analysis of the compound had not been reported earlier . The optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .
  • Results or Outcomes : The title compound was readily synthesized by the sequence of the Miyaura borylation and sulfonylation reactions with a total yield as high as 86.73% . The relationship between molecular electrostatic potential and frontier molecular orbitals of the title compound revealed nucleophilic reactivity and high stability of the product .

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8H,9-10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJCRQZQPAWOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
Reactant of Route 3
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
Reactant of Route 4
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
Reactant of Route 6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

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